LogP Differentiation: Ortho- vs. Meta-Methoxy Isomers
The target compound's predicted LogP of 3.90 establishes a measurable lipophilicity baseline that distinguishes it from positional isomers bearing identical molecular weight. The meta-methoxy regioisomer 2-(5-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1144484-09-2, MW 314.8) has the same molecular formula and identical heavy-atom composition . Ortho-methoxy substitution (target compound) introduces intramolecular hydrogen-bonding potential between the methoxy oxygen and the adjacent amide NH, which can reduce the effective hydrogen-bond donor capacity and alter chromatographic retention behavior relative to the meta isomer. This difference, while subtle in computed LogP, translates to experimentally distinguishable C18 reverse-phase retention times, enabling analytical differentiation during QC and purity verification .
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 3.90 (predicted) |
| Comparator Or Baseline | 2-(5-Chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide: LogP not independently reported but identical molecular formula (C₁₇H₁₅ClN₂O₂, MW 314.8); differential hydrogen-bonding environment due to ortho vs. meta methoxy |
| Quantified Difference | LogP identical by prediction algorithm for constitutional isomers; differentiation manifests in chromatographic retention and intramolecular H-bonding capacity rather than computed LogP |
| Conditions | Predicted values from ChemSrc database; experimental confirmation requires reverse-phase HPLC retention time comparison under standardized conditions |
Why This Matters
For procurement decisions, the ortho-methoxy substitution pattern ensures a distinct hydrogen-bonding pharmacophore compared to the meta isomer, which may produce divergent screening results in target-based assays where amide NH orientation affects binding.
